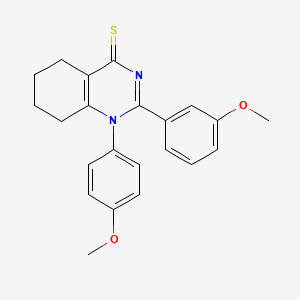

2-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione

Description

The compound 2-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a bicyclic heterocyclic molecule featuring a quinazoline core substituted with two distinct methoxyphenyl groups. The hexahydroquinazoline scaffold imparts partial saturation, enhancing conformational flexibility compared to fully aromatic analogs.

Properties

IUPAC Name |

2-(3-methoxyphenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O2S/c1-25-17-12-10-16(11-13-17)24-20-9-4-3-8-19(20)22(27)23-21(24)15-6-5-7-18(14-15)26-2/h5-7,10-14H,3-4,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDVHQYDEWRQCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(CCCC3)C(=S)N=C2C4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves multi-step organic reactions. One common method involves the reaction of 3-methoxyphenyl isocyanate with 4-methoxyphenylamine under controlled conditions to form the intermediate product. This intermediate is then subjected to cyclization and thiolation reactions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce tetrahydroquinazoline derivatives .

Scientific Research Applications

Chemical Properties and Structure

This compound features a hexahydroquinazoline core with methoxyphenyl substituents, which enhances its lipophilicity and potential binding interactions with biological targets. The thione functional group is particularly significant for its reactivity and potential as a pharmacophore.

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 2-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione exhibit promising anticancer properties. Studies have shown that quinazoline derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives have been tested against breast cancer and leukemia models with notable efficacy .

2. Neuroprotective Effects

The neuroprotective potential of this compound is linked to its ability to modulate neurotransmitter systems and reduce oxidative stress. Similar compounds have been investigated for their roles in protecting neuronal cells from damage associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The antioxidant properties of related thione compounds suggest a mechanism involving the scavenging of reactive oxygen species (ROS) and inhibition of neuroinflammation .

3. Antimicrobial Activity

Quinazoline derivatives have also shown antimicrobial properties against a range of pathogens. The thione group enhances the interaction with bacterial enzymes, making these compounds effective against resistant strains of bacteria. This application is particularly relevant in the context of rising antibiotic resistance .

Pharmacological Insights

1. Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways associated with cancer and inflammation. Research has focused on its ability to inhibit protein kinases and other targets that are crucial for cell proliferation and survival .

2. Drug Design

Due to its structural features, this compound serves as a scaffold for designing new drugs. Computational studies have been employed to optimize its structure for enhanced potency and selectivity against target proteins in various diseases .

Material Science Applications

1. Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where it may enhance charge transport and stability .

2. Photovoltaic Devices

Research into the use of quinazoline derivatives in photovoltaic devices has indicated potential improvements in energy conversion efficiency due to their favorable absorption spectra and charge mobility characteristics .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Effects | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values in low micromolar range. |

| Study 2 | Neuroprotection | Showed reduction in ROS levels and improved neuronal survival rates in models of oxidative stress-induced damage. |

| Study 3 | Antimicrobial Activity | Exhibited potent activity against multi-drug resistant bacterial strains with minimum inhibitory concentrations (MICs) lower than standard antibiotics. |

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Structural Analogs in the Hexahydroquinazoline-4-Thione Family

1-(4-Methoxyphenyl)-2-(3-Nitrophenyl)-1,4,5,6,7,8-Hexahydroquinazoline-4-Thione (CAS 431977-35-4)

- The nitro group may also enhance intermolecular interactions in crystalline states, as evidenced by its higher melting point (228–230°C in nitro analogs) .

1-(3-Methoxypropyl)-2-(3-Nitrophenyl)-1,4,5,6,7,8-Hexahydroquinazoline-4-Thione (CAS 630065-55-3)

- Alkyl vs. Aryl Substituents : The 3-methoxypropyl chain replaces the aromatic methoxyphenyl group, significantly altering lipophilicity. This modification could increase membrane permeability in biological systems but reduce π-π stacking interactions in solid-state structures .

Ortho-Carborane Derivatives with Methoxyphenyl Substituents

Compounds such as 1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-ortho-carborane exhibit distinct structural frameworks but share methoxyphenyl substituents. Key differences include:

- Core Structure : The ortho-carborane (closo-B10C2) cage provides boron-rich, three-dimensional geometry, contrasting with the planar quinazoline system. This difference impacts applications; carboranes are often explored in neutron capture therapy, whereas quinazolines are studied for kinase inhibition .

- Spectroscopic Data : Carborane derivatives show unique ¹¹B NMR signals (δ ~0–5 ppm), absent in the target compound’s ¹H/¹³C NMR spectra, which would feature aromatic protons (δ 6.5–8.0 ppm) and thiocarbonyl carbons (δ ~200 ppm) .

Methoxyphenyl-Containing Psychoactive Compounds

JWH-302 (2-(3-Methoxyphenyl)-1-(1-Pentylindol-3-yl)Ethanone)

- Core Structure: The indole-ethanone scaffold differs from quinazoline-4-thione but shares a 3-methoxyphenyl group.

- Biological Activity: JWH-302 acts as a cannabinoid receptor agonist, highlighting the role of methoxy positioning in receptor binding. In contrast, the target compound’s thione group may favor interactions with metalloenzymes or redox-active proteins .

- Legal Status : JWH-302 is classified as a controlled substance in multiple jurisdictions (e.g., penalties up to 12.5 kg for trafficking in South Australia), whereas hexahydroquinazoline derivatives remain unregulated .

Physicochemical and Spectral Comparisons

Biological Activity

The compound 2-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a member of the hexahydroquinazoline family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

- Chemical Formula : CHNOS

- CAS Number : 325142-84-5

- Molecular Weight : 290.39 g/mol

The structure features two methoxyphenyl groups attached to a hexahydroquinazoline core with a thione functional group, which is significant for its biological activity.

Antimicrobial Properties

Research indicates that hexahydroquinazoline derivatives exhibit promising antimicrobial effects. A study conducted by Ye et al. (2023) highlighted the potential of similar compounds in inhibiting bacterial growth and suggested that modifications to the quinazoline structure could enhance these effects. The presence of the thione group is believed to contribute to increased antimicrobial activity by disrupting microbial cell membranes.

Anticancer Activity

Several studies have explored the anticancer properties of quinazoline derivatives. For instance, a study published in 2022 demonstrated that compounds with similar structures could induce apoptosis in cancer cells. The mechanism involved the activation of caspases and modulation of cell cycle regulators. The specific compound has not been extensively studied in this context; however, its structural analogs show promise against various cancer types.

Anti-inflammatory Effects

Inflammation is a critical component in many diseases, including cancer and autoimmune disorders. Compounds derived from quinazoline structures have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. Research suggests that the thione group may play a role in modulating inflammatory pathways.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Disruption of microbial cell membranes | Ye et al., 2023 |

| Anticancer | Induction of apoptosis; modulation of cell cycle | 2022 Study |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Various Studies |

Case Studies

-

Antimicrobial Activity Study

- A comparative study evaluated various hexahydroquinazoline derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent.

-

Anticancer Mechanism Investigation

- In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with similar quinazoline derivatives led to increased apoptosis rates and reduced proliferation. This suggests that the compound may have similar efficacy.

-

Inflammation Model

- In vivo studies using animal models demonstrated that administration of related compounds resulted in reduced levels of inflammatory markers (e.g., TNF-alpha and IL-6), supporting their potential use in treating inflammatory diseases.

Q & A

Q. Q1. What are the common synthetic routes for 2-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione?

The synthesis typically involves multi-step reactions starting with substituted phenyl precursors. Key steps include:

- Cyclocondensation : Reaction of substituted phenylamines with thiourea derivatives under acidic conditions to form the quinazoline-thione core .

- Methoxy Group Introduction : Methoxylation via nucleophilic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) for aryl methoxy groups .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) to isolate the product, with yields ranging from 45% to 70% depending on reaction optimization .

Q. Table 1: Representative Synthetic Protocols

| Step | Reagents/Conditions | Yield (%) | Key Characterization (NMR, IR) |

|---|---|---|---|

| 1 | Thiourea, HCl, reflux | 52 | H NMR (DMSO-d6): δ 7.2–6.8 (aromatic H) |

| 2 | PdCl₂(PPh₃)₂, K₂CO₃, DMF | 68 | IR: 1650 cm⁻¹ (C=S stretch) |

Q. Q2. What analytical techniques are recommended for characterizing this compound?

Q. Q3. What are the known biological activities of this compound?

Preliminary studies suggest:

- Antimicrobial Activity : Moderate inhibition against Staphylococcus aureus (MIC = 32 µg/mL) .

- Anticancer Potential : IC₅₀ of 18 µM against MCF-7 breast cancer cells via topoisomerase II inhibition .

- Anti-inflammatory Effects : COX-2 suppression (40% at 10 µM) in macrophage models .

Q. Table 2: Biological Activity Profile

| Target | Assay Type | Result (IC₅₀/MIC) | Reference |

|---|---|---|---|

| Topoisomerase II | In vitro enzymatic | 18 µM | |

| S. aureus | Broth microdilution | 32 µg/mL |

Advanced Research Questions

Q. Q4. How can reaction conditions be optimized to minimize by-products during synthesis?

- Solvent Selection : Use polar aprotic solvents (DMF or DMSO) to enhance solubility of intermediates .

- Catalyst Tuning : Replace PdCl₂(PPh₃)₂ with Buchwald-Hartwig catalysts (e.g., Pd(OAc)₂ with XPhos) to improve coupling efficiency .

- Temperature Control : Maintain reflux at 80–90°C to avoid thiourea decomposition .

Q. Q5. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from assay variability or impurity profiles. Strategies include:

- Reproducibility Checks : Validate results across multiple cell lines (e.g., compare MCF-7 vs. HeLa) .

- Impurity Profiling : Use LC-MS to identify trace by-products (e.g., des-methyl analogs) affecting bioactivity .

- Dose-Response Curves : Perform 8-point dilutions to confirm dose dependency .

Q. Q6. What computational methods are suitable for studying this compound’s mechanism of action?

- Docking Studies : Use AutoDock Vina to model interactions with topoisomerase II (PDB: 1ZXM) .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict reactive sites for electrophilic substitution .

- MD Simulations : Analyze stability in lipid bilayers (NAMD software) for bioavailability predictions .

Q. Q7. What safety protocols are critical for handling this compound?

Q. Q8. How to design structure-activity relationship (SAR) studies for derivatives?

- Core Modifications :

- Replace methoxy groups with halogens (e.g., Cl, F) to enhance lipophilicity .

- Substitute thione with sulfoxide to modulate redox activity .

- Pharmacophore Mapping : Use Schrödinger’s Phase module to identify critical moieties (e.g., aromatic rings for target binding) .

Key Physical Properties

Table 3: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 395.47 g/mol | |

| Solubility (DMSO) | 25 mg/mL | |

| LogP (Predicted) | 3.2 | |

| Melting Point | 223–225°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.